molecular formula C13H18N2O3 B1440105 1-Benzyl-4-(nitromethyl)piperidin-4-ol CAS No. 34259-89-7

1-Benzyl-4-(nitromethyl)piperidin-4-ol

Cat. No.: B1440105
CAS No.: 34259-89-7
M. Wt: 250.29 g/mol
InChI Key: KROYZEIFJNHYOI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(nitromethyl)piperidin-4-ol is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a nitromethyl group at the fourth carbon.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-(nitromethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with the chemokine receptor CCR5, which is a seven-transmembrane G-protein coupled receptor . This interaction is crucial in the context of HIV-1 entry into cells, as CCR5 serves as an essential coreceptor for the virus . The compound’s ability to act as a CCR5 antagonist suggests its potential in inhibiting HIV-1 infection by blocking the receptor and preventing the virus from entering host cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CCR5 affects the signaling pathways involved in HIV-1 entry, thereby inhibiting the virus’s ability to infect cells . Additionally, the compound’s impact on gene expression and cellular metabolism has been observed in studies focusing on its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s interaction with CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom in the compound and the receptor . This binding inhibits the receptor’s function, preventing HIV-1 from entering host cells . Furthermore, the compound’s structure, which includes lipophilic groups, enhances its binding affinity to the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of CCR5 and sustained antiviral activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may not produce significant antiviral activity, while higher doses effectively inhibit HIV-1 infection . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and its ability to reach target sites, influencing its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization affects the compound’s ability to interact with its target biomolecules and exert its therapeutic effects .

Preparation Methods

The synthesis of 1-Benzyl-4-(nitromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and catalytic processes .

Chemical Reactions Analysis

1-Benzyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Properties

IUPAC Name

1-benzyl-4-(nitromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYZEIFJNHYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678055
Record name 1-Benzyl-4-(nitromethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34259-89-7
Record name 1-Benzyl-4-(nitromethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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